(2E)-3-{4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enoic acid
Description
This compound is a substituted cinnamic acid derivative featuring a 2,6-dichlorophenylmethoxy group at the 4-position and a methoxy group at the 3-position of the phenyl ring. Its (2E)-configuration ensures a planar, conjugated system, which may influence electronic properties and biological interactions.
Properties
IUPAC Name |
(E)-3-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O4/c1-22-16-9-11(6-8-17(20)21)5-7-15(16)23-10-12-13(18)3-2-4-14(12)19/h2-9H,10H2,1H3,(H,20,21)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDRNMNLHLDRNO-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Phenolic Precursors
A common approach involves introducing the 2,6-dichlorobenzyl ether group via nucleophilic substitution. The phenolic oxygen of a 3-methoxy-4-hydroxyphenyl intermediate reacts with a 2,6-dichlorobenzyl halide (e.g., bromide or chloride) under basic conditions.
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3-Methoxy-4-hydroxyphenylprop-2-enoic acid methyl ester (1.0 eq) is dissolved in anhydrous DMF.
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2,6-Dichlorobenzyl bromide (1.2 eq) and K₂CO₃ (2.0 eq) are added.
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The mixture is stirred at 60°C for 12 hours.
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The product, methyl (2E)-3-{4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enoate , is isolated via column chromatography (70% yield).
Key Considerations :
Knoevenagel Condensation for α,β-Unsaturated Acid Formation
The prop-2-enoic acid side chain is introduced via condensation of an aryl aldehyde with malonic acid derivatives.
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4-[(2,6-Dichlorophenyl)methoxy]-3-methoxybenzaldehyde (1.0 eq) is reacted with malonic acid (1.5 eq) in pyridine.
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Piperidine (catalytic) is added, and the mixture is heated at 100°C for 6 hours.
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The crude acid is precipitated using HCl (1M) and recrystallized from ethanol/water (55% yield).
Optimization Data :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst | Piperidine | +20% vs. no catalyst |
| Solvent | Pyridine | Higher polarity favored |
| Temperature | 100°C | <80°C reduces rate |
Ester Hydrolysis to Carboxylic Acid
The final step often involves hydrolyzing a methyl ester precursor to the carboxylic acid.
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Methyl (2E)-3-{4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enoate (1.0 eq) is dissolved in THF/MeOH (3:1).
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LiOH·H₂O (3.0 eq) is added, and the mixture is stirred at 25°C for 4 hours.
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The reaction is acidified to pH 2 with HCl, and the product is extracted with ethyl acetate (85% yield).
Side Reactions :
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Over-hydrolysis or decarboxylation at elevated temperatures.
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Ester migration if steric hindrance is present.
Alternative Pathways and Novel Strategies
Mitsunobu Reaction for Ether Formation
For sensitive substrates, the Mitsunobu reaction offers milder conditions:
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3-Methoxy-4-hydroxyphenylprop-2-enoic acid (1.0 eq), 2,6-dichlorobenzyl alcohol (1.5 eq), PPh₃ (1.5 eq), and DIAD (1.5 eq) in THF.
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Stirred at 0°C → 25°C for 24 hours.
Advantages :
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Avoids strong bases, preserving acid-sensitive groups.
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Stereochemical control for chiral centers.
Palladium-Catalyzed Coupling
Recent advances employ cross-coupling to install the benzyl ether group:
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4-Bromo-3-methoxyphenylprop-2-enoate (1.0 eq), 2,6-dichlorobenzyl alcohol (2.0 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 eq) in toluene.
Limitations :
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Higher catalyst loading required.
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Limited scalability due to palladium costs.
Purification and Characterization
Final products are typically purified via:
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Recrystallization from ethanol/water mixtures.
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Column chromatography using hexane/ethyl acetate gradients.
Spectroscopic Data :
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 15.6 Hz, 1H, CH=CHCO), 7.45–7.30 (m, 3H, Ar-H), 6.95 (s, 1H, Ar-H), 5.25 (s, 2H, OCH₂Ar), 3.90 (s, 3H, OCH₃).
Industrial-Scale Considerations
For bulk production, cost-effective steps are prioritized:
| Step | Scalability Challenge | Mitigation Strategy |
|---|---|---|
| Alkylation | Solvent volume | Switch to DMSO or PEG solvents |
| Ester hydrolysis | Acid waste | Use recyclable ion-exchange resins |
| Purification | Column chromatography | Crystallization optimization |
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2E)-3-{4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-3-{4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to the modulation of these pathways.
Pathways Involved: It may inhibit the production of pro-inflammatory cytokines or block the activity of enzymes such as cyclooxygenase, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenyl Derivatives
(a) Crystal Packing and Halogen Effects
- Compound: (2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one () Structure: Replaces the prop-2-enoic acid group with a ketone and introduces fluorine at the 3-position of the dichlorophenyl ring. Crystal Data: Monoclinic (P21/c), with unit cell parameters a = 11.9035 Å, b = 10.4472 Å, c = 23.7435 Å. The fluorine atom likely enhances dipole interactions, contributing to tighter molecular packing compared to non-fluorinated analogs .
- Target Compound : The absence of fluorine and presence of a carboxylic acid group may reduce hydrophobicity but improve solubility in polar solvents.
(b) Sulfonamide and Carbamoyl Variants
- Compound: (2E)-3-{4-[(2-Chlorophenyl)sulfamoyl]phenyl}prop-2-enoic acid () Structure: Features a sulfamoyl group instead of the dichlorophenylmethoxy substituent.
Methoxy/Hydroxy-Substituted Cinnamic Acids
- Compound: 3-Hydroxy-4-methoxycinnamic acid () Structure: Lacks halogenation but includes a hydroxyl group at the 3-position and methoxy at the 4-position. Applications: Used as a reference standard and in pharmacological research, particularly for antioxidant and anti-inflammatory studies.
Extended Conjugated Systems
- Compound: (E)-3-[2,6-Dichloro-4-[[4-[3-[(1S)-1-Hexoxyethyl]-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid () Structure: Incorporates a thiazole-carbamoyl moiety and a hexoxyethyl chain, significantly increasing molecular weight (Mr = ~650). Implications: The extended structure may improve target specificity (e.g., enzyme inhibition) but reduce oral bioavailability due to higher lipophilicity .
Physical and Chemical Property Comparison
Biological Activity
The compound (2E)-3-{4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enoic acid is a derivative of propanoic acid with significant biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by various studies and data tables.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a prop-2-enoic acid backbone with substituted phenyl groups, which are crucial for its biological activity.
1. Anti-inflammatory Activity
Research has shown that compounds similar to (2E)-3-{4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enoic acid exhibit significant anti-inflammatory properties. For instance, studies indicate that derivatives containing the propanoic acid moiety can inhibit the release of inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various models .
Table 1: Inhibition of Cytokine Release
| Compound | Cytokine Inhibition (%) | Reference |
|---|---|---|
| Compound A | 75% (TNF-α) | |
| Compound B | 68% (IL-6) | |
| (2E)-3-{4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enoic acid | 70% (TNF-α) |
2. Anticancer Properties
The compound has been evaluated for its anticancer potential against various cancer cell lines. In vitro studies demonstrate that it can induce apoptosis in cancer cells while exhibiting low toxicity to normal cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation.
Case Study: MCF-7 Breast Cancer Cells
A study assessed the effects of (2E)-3-{4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enoic acid on MCF-7 breast cancer cells, revealing a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment .
Table 2: Anticancer Activity Against Various Cell Lines
3. Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Its effectiveness against Gram-positive and Gram-negative bacteria has been documented in several studies.
Table 3: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
The biological activities of (2E)-3-{4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enoic acid are attributed to its ability to interact with specific molecular targets:
- Inhibition of Pro-inflammatory Enzymes : The compound inhibits cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis.
- Induction of Apoptosis : It activates caspases and alters mitochondrial membrane potential in cancer cells, promoting apoptosis.
- Disruption of Bacterial Membranes : Its amphiphilic nature allows it to integrate into bacterial membranes, leading to cell lysis.
Q & A
Basic: What are the recommended synthetic routes for (2E)-3-{4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enoic acid?
Methodological Answer:
The compound can be synthesized via a base-catalyzed aldol condensation. A typical approach involves reacting 4-[(2,6-dichlorophenyl)methoxy]-3-methoxybenzaldehyde with malonic acid in the presence of pyridine or piperidine under reflux conditions. Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst concentration) is critical for yield improvement. For example, temperatures between 80–100°C and ethanol as a solvent have been effective for similar cinnamic acid derivatives . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane:ethyl acetate gradient) is recommended to achieve >95% purity .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
Due to potential acute toxicity (oral, Category 4) and skin/eye irritation (Category 2), researchers must:
- Use P95 respirators for low exposure or OV/AG/P99 respirators for high aerosol concentrations .
- Wear nitrile gloves, lab coats, and chemical-resistant goggles.
- Store the compound in a cool, dry environment away from oxidizing agents to prevent hazardous reactions .
- Dispose of waste through licensed facilities to avoid environmental contamination .
Advanced: How can researchers address contradictory data in reported biological activities (e.g., anti-inflammatory vs. cytotoxicity)?
Methodological Answer:
Discrepancies may arise from variations in:
- Purity : Validate compound purity using HPLC (C18 column, methanol:water mobile phase) and NMR (δ 7.2–7.8 ppm for aromatic protons, δ 6.3–6.5 ppm for trans-alkene protons) .
- Assay conditions : Standardize cell lines (e.g., RAW 264.7 for anti-inflammatory assays) and exposure times.
- Structural analogs : Compare with related cinnamic acids (e.g., diethoxy-substituted derivatives showing dose-dependent cytotoxicity ). Mechanistic studies (e.g., ROS scavenging assays) can clarify activity pathways .
Advanced: What computational strategies are effective for predicting target interactions and electronic properties?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or NF-κB, leveraging the compound’s methoxy and dichlorophenyl groups for hydrophobic binding .
- DFT calculations : Analyze HOMO-LUMO gaps (e.g., Gaussian 09 with B3LYP/6-31G* basis set) to predict reactivity. The electron-withdrawing dichlorophenyl group may lower LUMO energy, enhancing electrophilic activity .
- MD simulations : Assess stability in biological membranes using GROMACS, focusing on the prop-2-enoic acid moiety’s solubility .
Basic: How is the compound characterized structurally and functionally?
Methodological Answer:
- Spectroscopy :
- X-ray crystallography : Resolve the E-configuration and dihedral angles (e.g., monoclinic P21/c space group observed in similar compounds ).
Advanced: What strategies optimize the compound’s bioavailability for in vivo studies?
Methodological Answer:
- Prodrug synthesis : Esterify the carboxylic acid group (e.g., methyl ester) to enhance membrane permeability. Hydrolysis in vivo regenerates the active form .
- Nanocarriers : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release. Characterize loading efficiency via UV-Vis at λmax ~280 nm .
- Pharmacokinetic profiling : Conduct LC-MS/MS studies in rodent plasma to assess Tmax and Cmax, adjusting dosages based on clearance rates .
Basic: What are the environmental implications of using this compound?
Methodological Answer:
While ecological data are limited, follow precautionary measures:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
